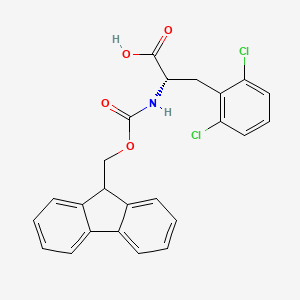

Fmoc-2,6-Dichloro-L-Phenylalanine

Description

Evolution of Non-Canonical Amino Acid Integration in Peptide Science

The 20 canonical amino acids encoded by the universal genetic code have long been the fundamental building blocks of proteins and peptides. acs.org However, the desire to create peptides with improved therapeutic properties, enhanced stability, and novel functionalities has driven the exploration of non-canonical amino acids (ncAAs). nih.govasm.org These ncAAs, also referred to as unnatural or non-proteinogenic amino acids, are not found in the standard genetic code but can be incorporated into peptide chains through chemical synthesis or by engineering biological systems. asm.orgnih.gov The integration of ncAAs allows for the fine-tuning of peptide structure and function, opening up new avenues for drug discovery and materials science. nih.govresearchgate.net

The journey of ncAA integration began with the need to overcome the limitations of natural peptides, such as their susceptibility to enzymatic degradation and poor bioavailability. researchgate.net Medicinal chemists started by modifying existing amino acid side chains or synthesizing entirely new amino acid structures. nih.gov This evolution has led to a vast and diverse toolbox of ncAAs that can introduce a wide range of chemical functionalities, including halogens, isotopes, photo-crosslinkers, and fluorescent probes, into peptide sequences. asm.org

The Strategic Importance of Halogenated Phenylalanine Derivatives

Among the various classes of ncAAs, halogenated phenylalanine derivatives have garnered significant attention for their ability to modulate the biophysical properties of peptides. nih.govrsc.org The introduction of halogen atoms, such as fluorine, chlorine, bromine, and iodine, onto the phenyl ring of phenylalanine can profoundly influence its hydrophobicity, aromaticity, and steric bulk. nih.gov These modifications can lead to enhanced binding affinity, increased proteolytic stability, and altered conformational preferences of the resulting peptides. rsc.orgnih.gov

Halogenation is a strategic tool for medicinal chemists to systematically probe structure-activity relationships. nih.gov For instance, the substitution of hydrogen with halogens can alter the electronic properties of the aromatic ring, influencing cation-π and π-π stacking interactions, which are crucial for molecular recognition and self-assembly processes. rsc.org This makes halogenated phenylalanine derivatives particularly valuable in the design of peptide-based inhibitors, amyloid-targeting agents, and self-assembling nanomaterials. nih.govrsc.org

Overview of Fmoc-Mediated Peptide Synthesis and its Building Blocks

The widespread use of ncAAs, including halogenated phenylalanine derivatives, has been greatly facilitated by the development of solid-phase peptide synthesis (SPPS). asm.org Pioneered by Bruce Merrifield, SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. biotage.com This method simplifies the purification process at each step, as reagents and byproducts can be easily washed away. lgcstandards.com

The most common strategy in modern SPPS is the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids. nih.gov The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with piperidine (B6355638), while the side-chain protecting groups remain intact as they are acid-labile. lgcstandards.compeptide.com This "orthogonality" of protecting groups is a key advantage of the Fmoc strategy, allowing for the synthesis of complex and modified peptides. nih.govpeptide.com

Fmoc-protected amino acids, such as Fmoc-2,6-Dichloro-L-Phenylalanine, are the essential building blocks in this process. The availability of a wide array of Fmoc-protected ncAAs has revolutionized peptide chemistry, enabling the routine synthesis of peptides with precisely defined sequences and tailored properties. nih.gov

Structure

2D Structure

Propriétés

IUPAC Name |

(2S)-3-(2,6-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl2NO4/c25-20-10-5-11-21(26)18(20)12-22(23(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITGFAGFXKMPGS-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC=C4Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC=C4Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Fmoc 2,6 Dichloro L Phenylalanine

Stereoselective Synthesis of 2,6-Dichloro-L-Phenylalanine Precursors

The cornerstone of synthesizing Fmoc-2,6-dichloro-L-phenylalanine lies in the initial stereoselective construction of the 2,6-dichloro-L-phenylalanine backbone. This is typically achieved through asymmetric synthesis, where a chiral influence guides the formation of the new stereocenter.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. researchgate.netresearchgate.net For the synthesis of α-amino acids, Evans oxazolidinones and Schöllkopf bis-lactim ethers are among the most powerful and widely used chiral auxiliaries. researchgate.netresearchgate.netbiosynth.com

In a potential application for synthesizing 2,6-dichloro-L-phenylalanine, an N-acylated oxazolidinone (an Evans auxiliary) could be enolized and then alkylated with 2,6-dichlorobenzyl bromide. The bulky auxiliary shields one face of the enolate, forcing the alkylating agent to approach from the less hindered side, thereby establishing the desired stereochemistry at the α-carbon. Subsequent cleavage of the auxiliary would yield the 2,6-dichloro-L-phenylalanine precursor. The choice of the auxiliary and reaction conditions is critical for achieving high diastereoselectivity.

The Schöllkopf method is a classic and highly effective example of using a glycine-derived chiral auxiliary for the asymmetric synthesis of amino acids. biosynth.comwikipedia.org This method utilizes a bis-lactim ether prepared from glycine (B1666218) and a chiral amino acid, typically valine, which serves as the chiral auxiliary. biosynth.comwikipedia.orgresearchgate.net

The synthesis pathway involves the following key steps:

Deprotonation: The bis-lactim ether is deprotonated at the glycine's prochiral α-carbon using a strong base like n-butyllithium (n-BuLi) to form a nucleophilic enolate. wikipedia.org

Asymmetric Alkylation: The enolate is then reacted with an electrophile, in this case, 2,6-dichlorobenzyl halide. The sterically demanding isopropyl group of the valine auxiliary effectively blocks one face of the planar enolate, directing the alkylation to the opposite face. biosynth.comwikipedia.org This step proceeds with high diastereoselectivity, typically yielding diastereomeric excesses (d.e.) greater than 95%. biosynth.com

Hydrolysis: The resulting alkylated dipeptide is then hydrolyzed under mild acidic conditions to cleave the product, yielding the desired 2,6-dichloro-L-phenylalanine (as its methyl ester) and the recoverable valine methyl ester. wikipedia.org

Another approach involves the asymmetric alkylation of glycine imines (Schiff bases) using phase-transfer catalysis with chiral catalysts derived from Cinchona alkaloids. researchgate.netnih.govresearchgate.net

Table 1: Proposed Asymmetric Alkylation via Schöllkopf Auxiliary

| Step | Reagents and Conditions | Purpose | Expected Outcome |

|---|---|---|---|

| Bislactim Ether Formation | Glycine, (R)-Valine, heat; then Trimethyloxonium tetrafluoroborate | Preparation of the chiral glycine template | (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine |

| Deprotonation | n-Butyllithium (n-BuLi) in THF at low temperature (e.g., -78 °C) | Generation of the nucleophilic enolate | Planar carbanionic intermediate |

| Alkylation | 2,6-Dichlorobenzyl bromide | Introduction of the dichloro-phenyl side chain | Trans-alkylated product with high diastereoselectivity (>95% d.e.) |

| Hydrolysis | Mild aqueous acid (e.g., dilute HCl) | Cleavage to release the amino acid ester | 2,6-Dichloro-L-phenylalanine methyl ester and (R)-Valine methyl ester |

Modern organic synthesis offers powerful cross-coupling reactions that can be adapted for the synthesis of non-proteinogenic amino acids. Palladium-catalyzed reactions like the Suzuki-Miyaura and Negishi couplings are particularly versatile. rsc.orgmdpi.comwikipedia.orgorganic-chemistry.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction could involve the coupling of a serine-derived boronic acid or ester (acting as an alanine-anion equivalent) with 1-bromo-2,6-dichlorobenzene. york.ac.uk The reaction is typically catalyzed by a palladium complex in the presence of a base. wikipedia.orgnih.govlibretexts.org

Negishi Coupling: This strategy would employ an organozinc reagent derived from a protected β-iodoalanine, which is then coupled with a 2,6-dichloro-substituted aryl halide catalyzed by a palladium or nickel complex. rsc.orgwikipedia.orgbath.ac.ukresearchgate.net The Negishi coupling is known for its high functional group tolerance and effectiveness in coupling sp3 and sp2 carbon centers. wikipedia.org

A more recent and advanced strategy involves the directed C-H activation and functionalization of the phenylalanine ring itself. For instance, a method developed for the synthesis of 2,6-dimethyltyrosine utilized a picolinamide (B142947) directing group to guide the palladium-catalyzed methylation of the C-H bonds at the 2 and 6 positions. nih.govunife.it A similar strategy could potentially be envisioned for dichlorination, although this would represent a significant synthetic challenge.

Table 2: Comparison of Advanced Coupling Strategies

| Coupling Method | Key Reactants | Catalyst System (Typical) | Key Advantage |

|---|---|---|---|

| Suzuki-Miyaura | Alanine-β-boronic ester + 2,6-dichloroaryl halide | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Wide availability of boronic acids, mild conditions. wikipedia.org |

| Negishi | Alanine-β-organozinc halide + 2,6-dichloroaryl halide | Pd catalyst (e.g., Pd₂(dba)₃/P(o-Tol)₃) or Ni catalyst | High reactivity and functional group tolerance. wikipedia.orgbath.ac.uk |

| Directed C-H Functionalization | Protected Phenylalanine with a directing group + Chlorinating agent | Pd catalyst | High atom economy by functionalizing existing C-H bonds. nih.gov |

Nα-Fmoc Protection Strategies for 2,6-Dichloro-L-Phenylalanine

Once the chiral amino acid precursor is obtained, the α-amino group must be protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This is a crucial step for its subsequent use in solid-phase peptide synthesis (SPPS). The Fmoc group is base-labile, making it orthogonal to the acid-labile side-chain protecting groups commonly used in SPPS.

The standard procedure for Fmoc protection involves reacting the amino acid with an Fmoc-donating reagent under basic conditions. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). numberanalytics.com

For a sterically hindered amino acid like 2,6-dichloro-L-phenylalanine, the reaction may be sluggish. Fmoc-OSu is often preferred over Fmoc-Cl as it is more stable and the reaction conditions are easier to control, leading to fewer side reactions. The reaction is typically carried out in a mixture of an organic solvent like dioxane or THF and an aqueous basic solution (e.g., NaHCO₃ or Na₂CO₃). Optimization of reaction time, temperature, and stoichiometry may be necessary to drive the reaction to completion and maximize the yield due to the steric hindrance from the ortho-chloro substituents. numberanalytics.com

Optimization of Reaction Conditions for High Enantiomeric Purity and Yield

Key optimization parameters include:

Maximizing Stereoselectivity: In chiral auxiliary methods, the choice of auxiliary, solvent, and temperature can significantly influence the diastereomeric ratio. For example, in the Schöllkopf method, the bulky valine-derived auxiliary generally ensures high stereocontrol. biosynth.com

Minimizing Racemization: Racemization can occur during the hydrolysis of the chiral auxiliary or during the Fmoc-protection step if the conditions are too harsh. Mild acidic hydrolysis is crucial for cleaving the Schöllkopf auxiliary without epimerization. biosynth.com Similarly, carefully controlled basic conditions are needed for Fmoc protection.

Purification: After synthesis, purification is essential to remove impurities and potentially enhance enantiomeric purity. Recrystallization of the final Fmoc-protected amino acid can often enrich the desired enantiomer and remove process-related impurities. ajpamc.com For analytical and preparative scale, chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool to separate enantiomers and determine the enantiomeric excess with high accuracy. researchgate.netphenomenex.com

Table 3: Factors Influencing Yield and Enantiomeric Purity

| Parameter | Factor to Control | Impact on Yield | Impact on Purity/ee |

|---|---|---|---|

| Asymmetric Synthesis | Choice of chiral auxiliary/catalyst, temperature, solvent | Affects reaction efficiency and side reactions | Determines the initial enantiomeric excess |

| Alkylation/Coupling | Reactivity of electrophile/coupling partner, reaction time | Incomplete reaction lowers yield | Can affect diastereoselectivity |

| Deprotection/Cleavage | pH, temperature, reaction time | Harsh conditions can lead to product degradation | Risk of racemization, lowering ee |

| Fmoc-Protection | Choice of reagent (Fmoc-OSu vs. Fmoc-Cl), base, stoichiometry | Incomplete reaction due to steric hindrance lowers yield | Harsh conditions could potentially lead to minor racemization |

| Purification | Recrystallization solvent, Chiral HPLC column and mobile phase | Product loss during purification steps | Removes chemical impurities and can enhance enantiomeric purity |

Integration of Fmoc 2,6 Dichloro L Phenylalanine into Peptide Sequences Via Solid Phase Peptide Synthesis Spps

Adaptations of the Fmoc/tBu SPPS Strategy for 2,6-Dichloro-L-Phenylalanine Incorporation

The standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common approach for SPPS. slideshare.netiris-biotech.de It relies on the use of the base-labile Fmoc group for Nα-amino protection and acid-labile groups, typically derived from tert-butyl alcohol, for side-chain protection. sigmaaldrich.com This orthogonal scheme allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protectors, which are only removed during the final cleavage from the resin. slideshare.net

However, the incorporation of sterically hindered residues like 2,6-dichloro-L-phenylalanine requires modifications to this standard protocol. The bulky chlorine atoms ortho to the point of attachment can significantly slow down both the coupling and deprotection steps.

Key adaptations include:

Extended Reaction Times: Both the coupling and the Fmoc-deprotection steps may require longer reaction times to ensure completion. Monitoring the reaction progress is crucial. For Fmoc deprotection, which typically uses a 20% solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF), the reaction time may need to be extended beyond the standard 5-20 minutes. nih.goviris-biotech.de

Stronger Reagents: For Fmoc deprotection, stronger base systems, such as those containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can be employed to accelerate the removal of the Fmoc group from the sterically hindered amine. sigmaaldrich.com However, the use of DBU must be carefully considered as it can increase the risk of side reactions like aspartimide formation if Asp residues are present in the sequence. sigmaaldrich.com

Optimized Coupling Reagents: The choice of coupling reagent is paramount. Standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) may prove inefficient. peptide.com More potent activating agents are generally required to overcome the steric hindrance. bachem.com (See section 3.2 for more details).

In Situ Neutralization: Protocols utilizing in situ neutralization, where the free amine is generated in the presence of the activated amino acid, can be beneficial. This approach minimizes the time the deprotected amine is exposed, which can be particularly useful for preventing side reactions with difficult sequences. peptide.com

Examination of Coupling Efficiency and Reaction Kinetics with Sterically Hindered Residues

The coupling of Fmoc-2,6-dichloro-L-phenylalanine is challenging due to the steric bulk of the dichloro-substituted phenyl ring, which impedes the approach of the activated carboxyl group to the free N-terminal amine of the growing peptide chain. researchgate.net This steric hindrance leads to slower reaction kinetics compared to standard proteinogenic amino acids. mdpi.com

To achieve high coupling efficiency, highly reactive coupling reagents are necessary. bachem.com While standard reagents may be insufficient, phosphonium (B103445) and aminium/uronium salt-based reagents have demonstrated superior performance for coupling sterically hindered amino acids. bachem.commdpi.com

Table 1: Common Coupling Reagents for Sterically Hindered Amino Acids

| Reagent Class | Examples | Activating Species | Comments |

|---|---|---|---|

| Phosphonium Salts | BOP, PyBOP, PyAOP | OBt or OAt esters | PyAOP is particularly effective for difficult couplings, including N-methylated amino acids. peptide.combachem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | OBt, OAt, or Oxyma esters | HATU and COMU are considered among the most efficient reagents due to the high reactivity of the OAt and Oxyma esters they form. bachem.comuni-kiel.de HCTU, which forms a more reactive 6-Cl-OBt ester, is also highly effective. bachem.com |

| Other | TFFH, PyBrOP | Amino acid fluorides, Acylbromides | These generate highly reactive intermediates suitable for the most challenging couplings, such as those involving α,α-disubstituted amino acids. bachem.com |

This table is generated based on general knowledge of coupling reagents for sterically hindered amino acids. peptide.combachem.commdpi.comuni-kiel.de

The reaction kinetics are influenced not only by the coupling reagent but also by the solvent and temperature. Solvents that promote good swelling of the resin, such as DMF or N-methyl-2-pyrrolidone (NMP), are essential. peptide.com In some cases, increasing the reaction temperature can improve coupling yields for difficult sequences, although this must be balanced against the increased risk of side reactions like racemization. thieme-connect.de Monitoring the coupling reaction is critical, often accomplished using a qualitative ninhydrin (B49086) (Kaiser) test to detect any remaining free amines. iris-biotech.de If the test is positive, a second coupling (a "double coupling") is typically performed to ensure the reaction goes to completion. researchgate.net

Mitigation of Epimerization and Side Reactions During Coupling Cycles

During peptide synthesis, especially when incorporating non-standard or sterically hindered amino acids, several side reactions can occur, compromising the purity and yield of the final peptide. nih.govpeptide.comnih.gov

Epimerization: Epimerization, the change in stereochemistry at the α-carbon, is a major concern during the activation and coupling steps. nih.govmdpi.com It is particularly problematic for all amino acids except glycine (B1666218) and proline. The mechanism often involves the formation of an oxazolone (B7731731) intermediate, which can be deprotonated and reprotonated at the α-carbon, leading to a loss of chiral purity. u-tokyo.ac.jpresearchgate.net

Factors influencing epimerization include:

Coupling Reagent: Carbodiimide reagents like EDC are known to cause more epimerization than DIC. u-tokyo.ac.jp Uronium/aminium reagents also carry a risk of epimerization, which can be mitigated by additives. nih.gov

Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its more effective aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is a standard practice to suppress epimerization. peptide.comchempep.com These additives react with the activated amino acid to form an active ester that is less prone to racemization. peptide.com Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is another highly effective and non-explosive additive. nih.gov

Base: The type and amount of base used during coupling can significantly impact epimerization. nih.gov Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) are commonly used, but milder bases like 2,4,6-collidine may be preferred in sensitive cases, although they can sometimes lead to lower conversion rates. mdpi.comnih.gov

Solvent: Polar aprotic solvents like DMF can increase the rate of epimerization compared to less polar solvents like dichloromethane (B109758) (DCM). u-tokyo.ac.jp

Other Side Reactions:

Overactivation: Using excessively powerful acylating agents can lead to side reactions, such as the formation of symmetrical anhydrides or rearrangement to N-acylurea derivatives. bibliomed.org

Incomplete Deprotection: Due to the steric hindrance of 2,6-dichloro-L-phenylalanine, incomplete removal of the Fmoc group is a risk, leading to deletion sequences in the final product. This can be mitigated by extending deprotection times or using stronger deprotection reagents as mentioned in section 3.1. iris-biotech.de

Selection and Compatibility of Solid Supports for Dichloro-Phenylalanine-Containing Peptides

The choice of solid support (resin) is a foundational step in SPPS. iris-biotech.dethieme-connect.de The resin must be chemically inert to the synthesis conditions, swell adequately in the chosen solvents to allow reagent access, and possess a suitable linker that dictates the C-terminal functionality (e.g., acid or amide) and the conditions for final cleavage. thieme-connect.dethermofisher.com

For peptides containing hydrophobic and sterically hindered residues like 2,6-dichloro-L-phenylalanine, the compatibility between the growing peptide chain and the resin is crucial to prevent aggregation. peptide.com

Table 2: Common Solid Supports for Fmoc SPPS

| Resin Type | Common Linkers | C-Terminal Functionality | Cleavage Conditions | Suitability Notes |

|---|---|---|---|---|

| Polystyrene (PS) | Wang, 2-Chlorotrityl (2-CTC) | Carboxylic Acid | TFA (95%) for Wang; very mild acid (e.g., 1-2% TFA in DCM) for 2-CTC. researchgate.netrsc.org | Standard, cost-effective resin. 1% divinylbenzene (B73037) cross-linked PS offers a good balance of mechanical stability and swelling. thieme-connect.de 2-CTC resin is particularly useful for sterically hindered amino acids as it helps suppress diketopiperazine formation. peptide.com |

| Polystyrene (PS) | Rink Amide | Amide | TFA (95%) thermofisher.com | Standard resin for producing peptide amides. iris-biotech.de |

| PEG-grafted Polystyrene (PEG-PS) | TentaGel™, NovaSyn® TG | Acid or Amide | TFA (95%) | Combines the mechanical stability of polystyrene with the favorable solvation properties of polyethylene (B3416737) glycol (PEG), improving synthesis of difficult or aggregating sequences. thermofisher.comrsc.org |

| Polyacrylamide | --- | Acid or Amide | TFA (95%) | Highly polar support, less common than PS-based resins but can be advantageous for certain sequences. |

| Cellulose | Perloza | Acid or Amide | TFA (95%) | A hydrophilic support that has been used for the synthesis of various peptides. nih.gov |

This table is generated based on general knowledge of SPPS resins. iris-biotech.dethieme-connect.depeptide.comthermofisher.comresearchgate.netrsc.orgrsc.orgnih.gov

For a peptide containing the bulky and hydrophobic 2,6-dichloro-L-phenylalanine, a PEG-grafted resin like TentaGel™ or a low-substituted polystyrene resin would be a logical choice to minimize on-resin aggregation. If the synthesis is particularly challenging, 2-chlorotrityl (2-CTC) resin offers the advantage of very mild cleavage conditions, which helps preserve sensitive residues and allows for the synthesis of fully protected peptide fragments. researchgate.net

Strategies for Cleavage and Deprotection of Peptides Incorporating 2,6-Dichloro-L-Phenylalanine

The final step of SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups (global deprotection). sigmaaldrich.comthermofisher.com In the Fmoc/tBu strategy, this is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.comwpmucdn.com

During acidolysis, reactive cationic species are generated from the cleavage of the tBu-based protecting groups. These cations can cause side reactions by alkylating nucleophilic residues such as tryptophan, methionine, cysteine, or tyrosine. sigmaaldrich.com To prevent this, "scavengers" are added to the TFA to trap these reactive species. wpmucdn.com

The phenyl ring of 2,6-dichloro-L-phenylalanine is electron-deficient due to the two chlorine atoms and is therefore not particularly susceptible to electrophilic attack by these carbocations. However, the choice of cleavage cocktail should be dictated by the other amino acids present in the peptide sequence. thermofisher.com

Table 3: Common TFA-Based Cleavage Cocktails

| Reagent Name | Composition (v/v or w/w) | Target Residues / Comments |

|---|---|---|

| Standard Cocktail | TFA / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5) | General purpose for peptides without highly sensitive residues like Cys, Met, or Trp. sigmaaldrich.com |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | A "universal" cocktail effective for peptides containing Cys, Met, Trp, and Tyr. sigmaaldrich.compeptide.com |

| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | A less odorous alternative to thiol-containing cocktails. Good for scavenging trityl groups but does not effectively protect Met from oxidation. wpmucdn.comiris-biotech.de |

| Reagent R | TFA / Thioanisole / Anisole / EDT (90:5:3:2) | Particularly effective for peptides containing multiple Arg(Pmc/Pbf) residues. iris-biotech.de |

| Reagent H | TFA / Phenol / Thioanisole / EDT / H₂O / Dimethylsulfide (DMS) / Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w) | Designed to minimize methionine oxidation. peptide.com |

This table is generated based on common cleavage cocktails used in Fmoc SPPS. sigmaaldrich.comwpmucdn.compeptide.comiris-biotech.de

The cleavage reaction is typically performed for 1-4 hours at room temperature. thermofisher.com For peptides containing 2,6-dichloro-L-phenylalanine, a standard cleavage cocktail such as TFA/H₂O/TIS would likely be sufficient, provided no other sensitive residues are present. If the peptide contains residues like Trp, Met, or Cys, a more robust scavenger mixture like Reagent K would be advisable to prevent side reactions. peptide.comiris-biotech.de Following cleavage, the peptide is typically precipitated from the TFA solution by adding cold diethyl ether. thermofisher.com

Conformational and Structural Impact of 2,6 Dichloro L Phenylalanine Within Peptidic Systems

Experimental Elucidation of Peptide Conformations via Spectroscopic Methods (e.g., NMR, CD)

Spectroscopic techniques are indispensable for detailing the structural consequences of integrating modified amino acids into peptides. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, in particular, offer profound insights into the conformational landscapes of these complex molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level information on peptide structure and dynamics in solution. ias.ac.in For peptides containing 2,6-dichloro-L-phenylalanine, key NMR parameters are analyzed to map its structural influence. These include:

Chemical Shifts: The electron-withdrawing nature of the two chlorine atoms alters the electronic environment of the phenyl ring and adjacent atoms. This results in characteristic changes in the ¹H and ¹³C chemical shifts of the modified residue and its neighbors, serving as a sensitive probe of local conformation.

Nuclear Overhauser Effect (NOE): NOE data reveals through-space proximities between protons. The constrained rotation of the 2,6-dichlorophenyl ring is expected to produce specific and well-defined NOE patterns between the ring protons and protons on the peptide backbone or other side chains, helping to lock down the side chain's orientation. ias.ac.in

Coupling Constants: Scalar (J) couplings, particularly ³J(HN,Hα), provide information about the peptide backbone dihedral angle φ, which is crucial for defining secondary structure. nih.gov

Table 1: Hypothetical NMR Chemical Shift Perturbations upon Introduction of 2,6-Dichloro-L-Phenylalanine

| Residue Position | Typical ¹Hα Shift (ppm) | Expected ¹Hα Shift (ppm) with adjacent Dichloro-Phe | Rationale |

|---|---|---|---|

| i-1 | 4.0 - 4.5 | Shifted downfield | Anisotropic effect of the dichlorophenyl ring. |

| i (Dichloro-Phe) | ~4.7 | Shifted downfield | Inductive effects of chlorine atoms. |

Influence of ortho-Dichlorination on Phenyl Ring Rotational Freedom and Aromatic Interactions

The defining feature of 2,6-dichloro-L-phenylalanine is the steric bulk imposed by the two chlorine atoms at the ortho positions of the phenyl ring. This substitution has a profound impact on the side chain's flexibility and its ability to engage in non-covalent interactions.

Rotational Freedom: In a standard phenylalanine residue, the phenyl ring can rotate with relative freedom around the Cβ-Cγ bond (the χ¹ dihedral angle). However, the presence of the two large chlorine atoms creates a significant steric clash with the peptide backbone. This severely restricts the rotation of the phenyl ring, locking the χ¹ angle into a much narrower range of conformations. This "conformational locking" can be a powerful tool for pre-organizing a peptide into a desired bioactive conformation.

Aromatic Interactions: The electronic character of the phenyl ring is substantially altered by the two strongly electron-withdrawing chlorine atoms. This modification impacts its participation in various aromatic interactions:

π-π Stacking: The electron-deficient nature of the dichlorinated ring can enhance interactions with electron-rich aromatic systems. These interactions often adopt a parallel-displaced or offset geometry. nih.gov

Cation-π Interactions: The quadrupole moment of the phenyl ring is altered, which can modulate its ability to interact with positively charged residues like lysine (B10760008) or arginine. nih.gov

Halogen Bonding: The chlorine atoms themselves can act as halogen bond donors, interacting with electron-dense atoms like oxygen or nitrogen in the peptide backbone or other side chains.

Table 2: Comparison of Aromatic Ring Properties

| Property | Phenylalanine | 2,6-Dichloro-L-Phenylalanine | Impact |

|---|---|---|---|

| Rotational Barrier (χ¹) | Low | High | Restricted side-chain conformation. |

| Electron Density | Electron-rich core | Electron-deficient core | Modulates π-π and cation-π interactions. nih.gov |

| Interaction Potential | Hydrophobic, π-π, Cation-π | Hydrophobic, modified π-π, Halogen bonding | Introduces new potential non-covalent interactions. |

Analysis of Local and Global Conformational Perturbations Induced by the Dichloro-Phenyl Moiety

The structural constraints imposed by the 2,6-dichloro-phenyl group at the local level can propagate through the peptide, leading to significant changes in the global fold.

Local Perturbations: The restricted rotation of the side chain directly influences the backbone dihedral angles (φ and ψ) of the modified residue and its immediate neighbors. The bulky nature of the side chain can force the local backbone into specific turn types or extended conformations to avoid steric clashes. This can lead to the stabilization of well-defined secondary structural motifs like β-turns or γ-turns.

Global Perturbations: The cumulative effect of these local changes can alter the entire three-dimensional structure of the peptide. For example, the introduction of 2,6-dichloro-L-phenylalanine can:

Induce the formation of a stable helical or β-sheet structure where it was previously disordered. nih.gov

Disrupt a pre-existing fold by introducing unfavorable steric or electronic interactions.

Mediate specific tertiary contacts between distant parts of the peptide chain, driven by the unique interaction potential of the dichlorinated ring.

Enhance the stability of a desired fold by reducing the entropic penalty of folding, as the side chain is already conformationally restricted.

Computational Approaches to Peptide Structure and Dynamics with 2,6-Dichloro-L-Phenylalanine

Computational chemistry provides powerful tools for predicting and understanding the structural impact of non-natural amino acids, complementing experimental data.

Molecular Dynamics (MD) simulations are used to model the movement of atoms in a peptide over time, providing a detailed picture of its conformational landscape. nih.govnih.gov For a peptide containing 2,6-dichloro-L-phenylalanine, MD simulations can:

Explore the accessible conformational space, confirming the restricted rotation of the dichlorophenyl side chain.

Predict the most stable backbone and side-chain conformations.

Identify key intramolecular interactions, such as hydrogen bonds or halogen bonds, that stabilize the peptide's structure.

Simulate the peptide's behavior in different environments, such as in water or a membrane-mimetic environment.

A specialized force field that accurately describes the parameters for the dichlorinated residue is required to obtain meaningful results from these simulations.

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to analyze the electronic structure and energetics of the modified amino acid with high accuracy. researchgate.net These calculations can provide fundamental insights that help interpret experimental and MD simulation results. For 2,6-dichloro-L-phenylalanine, quantum calculations can be used to:

Calculate the rotational energy barrier around the χ¹ bond, quantifying the degree of steric hindrance.

Generate an electrostatic potential map of the side chain, visualizing the electron-deficient nature of the aromatic ring and the electronegative character of the chlorine atoms. researchgate.net

Analyze the nature of non-covalent interactions, such as halogen bonding and π-π stacking, by calculating their binding energies and geometries. researchgate.net

Table 3: Illustrative Data from a Hypothetical Quantum Chemical Analysis

| Calculated Parameter | Value | Interpretation |

|---|---|---|

| Rotational Energy Barrier (χ¹) | > 15 kcal/mol | Severe restriction of phenyl ring rotation. |

| Mulliken Charge on C1 (ipso) | +0.15 e | Electron density withdrawn from the ring. researchgate.net |

| Mulliken Charge on Cl | -0.10 e | Chlorine atoms are electronegative. researchgate.net |

| Halogen Bond Energy (to C=O) | ~ -2.0 kcal/mol | Favorable interaction with peptide backbone carbonyls. |

Rational Design and Engineering of Peptides and Peptidomimetics Utilizing 2,6 Dichloro L Phenylalanine

Construction of Conformationally Constrained Peptides and Cyclic Architectures

A primary challenge in peptide-based drug design is controlling the vast conformational flexibility of linear peptides. nih.gov In solution, these molecules exist as a dynamic ensemble of structures, only one of which may be the "bioactive conformation" responsible for its interaction with a biological target. nih.gov A proven strategy to overcome this is to introduce conformational constraints, often through macrocyclization. nih.gov Cyclic peptides exhibit enhanced metabolic stability and target affinity due to their reduced flexibility and pre-organized structure. nih.govnih.gov

The incorporation of 2,6-dichloro-L-phenylalanine is particularly advantageous for constructing such constrained architectures.

Steric Hindrance: The two chlorine atoms on the phenyl ring create significant steric bulk, which restricts the rotational freedom (dihedral angles φ and ψ) of the peptide backbone around the amino acid. nih.gov This forces the local peptide chain to adopt a more defined conformation.

Pre-organization for Cyclization: By fixing the local geometry, the incorporation of this non-canonical amino acid can pre-organize a linear peptide into a conformation that is favorable for cyclization. This can improve the efficiency of macrocyclization reactions, which are often challenging steps in peptide synthesis. nih.gov The development of various on-resin cyclization methods, such as disulfide bridging or side-chain to side-chain lactamization, allows for the efficient synthesis of these complex structures. biotage.com

The result is the ability to generate rigid peptide scaffolds, including cyclic architectures, with well-defined three-dimensional shapes. These structures can serve as stable platforms for presenting key binding residues in the precise orientation required for high-affinity interaction with a target. nih.gov

Design of Peptidomimetic Scaffolds with Tuned Bioactive Conformations

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties. nih.gov The rational design of peptidomimetics often involves identifying the bioactive conformation of a parent peptide and then creating a more stable, non-peptidic or modified-peptide scaffold that maintains this active shape. nih.gov

The use of halogenated amino acids like 2,6-dichloro-L-phenylalanine is a key tool in this process. nih.gov By introducing this residue, chemists can lock a portion of the peptide into a specific conformation that is believed to be essential for biological activity.

Research findings indicate several key advantages:

Stabilizing Secondary Structures: Modifications to amino acid side chains can stabilize or generate specific secondary structures like β-turns or helices, which are often crucial for biological function. nih.govnih.gov The conformational bias induced by the dichlorinated ring can be used to favor a particular turn or helical structure that mimics the active form of a natural peptide ligand.

Enhanced Biological Stability: The replacement of natural amino acids with non-canonical versions often leads to increased resistance to enzymatic degradation by proteases, enhancing the molecule's biological half-life. nih.gov

Tuning Physicochemical Properties: The introduction of chlorine atoms modulates properties like hydrophobicity and electronic character, which can be fine-tuned to optimize interactions with a biological target. nih.gov

By systematically replacing native amino acids with 2,6-dichloro-L-phenylalanine, researchers can probe structure-activity relationships and design peptidomimetic scaffolds with conformations precisely tuned for optimal bioactivity and improved pharmacokinetic profiles. nih.gov

Modulation of Peptide Self-Assembly and Supramolecular Organization

Peptide self-assembly is a process where peptide molecules spontaneously associate through non-covalent interactions to form ordered, large-scale structures like nanofibers, nanotubes, and hydrogels. ub.eduyoutube.com This phenomenon is driven by a combination of forces, including hydrogen bonding between peptide backbones and π-π stacking interactions between aromatic side chains. mdpi.com

The diphenylalanine (Phe-Phe) motif is a classic example of a simple peptide that readily self-assembles into highly ordered nanostructures. nih.govnih.gov Modifying this core motif provides a powerful way to control the resulting supramolecular architecture. The introduction of an N-terminal Fmoc group, for instance, is known to promote hydrogel formation due to its hydrophobicity and propensity for π-stacking. mdpi.comresearchgate.net

Incorporating 2,6-dichloro-L-phenylalanine into self-assembling peptide sequences allows for precise modulation of these structures:

Altered π-π Stacking: The electron-withdrawing chlorine atoms significantly alter the electronic distribution of the phenyl ring. This changes the nature of the π-π stacking interactions, which are a major driving force in the assembly of phenylalanine-containing peptides. This can lead to different packing arrangements and ultimately different nanostructures compared to the unmodified peptide.

Steric Influence: The bulk of the chlorine atoms can direct the assembly process, favoring certain molecular arrangements while disfavoring others. This steric control can influence the morphology of the final supramolecular structure, potentially leading to the formation of unique architectures not accessible with natural amino acids. nih.gov

Hydrophobicity and Solubility: The dichlorination increases the hydrophobicity of the side chain, which can affect the peptide's solubility and the critical concentration required for self-assembly to occur.

Through these combined electronic and steric effects, 2,6-dichloro-L-phenylalanine serves as a powerful design element for engineering novel peptide-based biomaterials with tailored supramolecular organization and properties. ub.edu

Advanced Analytical Characterization of 2,6 Dichloro L Phenylalanine Containing Peptides

High-Resolution Chromatographic Techniques for Peptide Purity and Heterogeneity Analysis

The assessment of purity and the identification of any heterogeneities are critical steps following the synthesis of peptides containing 2,6-dichloro-L-phenylalanine. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary tools for this purpose, offering high resolution and sensitivity. mtc-usa.comwaters.com

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode used for peptide analysis. Separation is based on the hydrophobicity of the peptide. The inclusion of the highly hydrophobic 2,6-dichlorophenylalanine residue significantly increases a peptide's retention time compared to its natural phenylalanine-containing counterpart. Typical analyses are performed using C18 silica-based columns. mtc-usa.com A gradient elution system is employed, commonly involving water (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B), both acidified with an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. mtc-usa.comwaters.com

UPLC, which utilizes columns with smaller particle sizes (typically <2 µm), provides significantly higher resolution and shorter analysis times compared to traditional HPLC. waters.com This enhanced resolution is particularly valuable for separating closely related impurities from the main peptide product, such as deletion sequences or isomers formed during synthesis.

The purity of a synthesized peptide is determined by integrating the peak area of the main product and expressing it as a percentage of the total area of all detected peaks at a specific UV wavelength, commonly 214 nm or 280 nm.

Table 1: Illustrative RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 65% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Temperature | 40 °C |

| Detection | UV at 214 nm and 280 nm |

This is a representative method; actual conditions must be optimized for each specific peptide.

Mass Spectrometric Identification and Sequence Verification of Modified Peptides

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and verifying the amino acid sequence of peptides containing 2,6-dichloro-L-phenylalanine. springernature.comnih.gov Electrospray ionization (ESI) is the most frequently used ionization method for peptide analysis, as it is a soft technique that typically produces intact protonated molecular ions, [M+H]⁺.

High-resolution mass spectrometry (HRMS), often performed on Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements. This accuracy is crucial for confirming the elemental composition of the peptide and distinguishing the desired product from impurities with very similar masses. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature. A peptide containing two chlorine atoms, such as one with a 2,6-dichloro-L-phenylalanine residue, will exhibit a distinctive isotopic cluster for the molecular ion, which can be predicted and compared against the experimental data for confirmation.

Tandem mass spectrometry (MS/MS) is used for sequence verification. In this process, the molecular ion of the peptide is isolated and then fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions (primarily b- and y-type ions) are analyzed to reconstruct the amino acid sequence. The fragmentation pattern will confirm the position of the 2,6-dichloro-L-phenylalanine residue within the peptide chain.

Table 2: Expected Mass Data for a Hypothetical Peptide (e.g., Ala-Gly-(2,6-Cl₂-Phe))

| Analysis | Expected Result | Purpose |

| HRMS (ESI-TOF) | Accurate mass of the [M+H]⁺ ion within 5 ppm of the theoretical value. | Confirms elemental composition. |

| Isotopic Pattern | Characteristic pattern for a molecule containing two chlorine atoms. | Confirms the presence of the dichlorinated residue. |

| MS/MS Fragmentation | Generation of b- and y-ion series consistent with the expected sequence. | Confirms amino acid sequence and location of the modification. |

Advanced Spectroscopic Methods for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution. nmims.eduyoutube.com For peptides incorporating 2,6-dichloro-L-phenylalanine, NMR provides insights into how this unnatural amino acid influences the peptide's conformation.

One-dimensional (1D) ¹H NMR spectra can give initial indications of the peptide's folding state. A wide dispersion of amide proton chemical shifts (typically ~7.5-9.5 ppm) suggests a well-structured conformation, whereas a narrow dispersion indicates a more flexible or random-coil structure. nih.gov

Two-dimensional (2D) NMR experiments are essential for detailed structural analysis. youtube.comchemrxiv.org

Total Correlation Spectroscopy (TOCSY) is used to identify the spin systems of individual amino acid residues.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space (< 5-6 Å), which is critical for determining the peptide's secondary and tertiary structure. NOE cross-peaks between the aromatic protons of the 2,6-dichlorophenyl group and other protons in the peptide can define the orientation of this side chain.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, particularly ¹H-¹⁵N HSQC on isotopically labeled samples, correlates each backbone amide proton with its directly bonded nitrogen atom, providing a unique fingerprint of the peptide's backbone. youtube.com

The two chlorine atoms on the phenyl ring can induce specific chemical shift changes and may restrict the rotation of the side chain, which can be observed and quantified through NMR experiments.

Crystallographic Studies of Modified Peptides to Correlate Structure-Function Relationships

X-ray crystallography provides the most precise, atomic-level picture of a peptide's three-dimensional structure in the solid state. Obtaining a high-quality crystal of a peptide containing 2,6-dichloro-L-phenylalanine allows for the direct visualization of its conformation and how it packs to form a crystal lattice.

The process involves synthesizing and purifying the peptide, growing single crystals, and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which a model of the peptide's structure can be built and refined.

For peptides containing 2,6-dichloro-L-phenylalanine, a crystal structure can unequivocally determine:

The torsional angles (phi, psi) of the peptide backbone.

The precise orientation of the dichlorinated phenyl side chain.

The formation of specific secondary structures (e.g., helices, sheets, or turns) influenced by the unnatural residue.

Intermolecular interactions within the crystal, providing a model for potential peptide self-assembly or protein-peptide interactions.

The chlorine atoms serve as heavy atoms, which can sometimes aid in solving the phase problem during structure determination. By correlating these detailed structural features with bioactivity data, researchers can establish clear structure-function relationships, guiding the design of next-generation peptide therapeutics.

Future Perspectives and Emerging Research Directions

Development of Orthogonal Protecting Group Strategies for Complex Architectures

The synthesis of complex peptides, especially those containing multiple non-canonical residues or sensitive functionalities, relies on a sophisticated toolkit of protecting groups. springernature.com A key principle in this field is "orthogonality," where each protecting group can be removed under specific conditions without affecting others. biosynth.comnih.gov The standard Fmoc/tBu strategy, while robust, faces limitations when creating highly complex or modified peptides, such as those requiring site-specific modifications after chain assembly. iris-biotech.deub.edu

The presence of the electron-withdrawing chlorine atoms in Fmoc-2,6-dichloro-L-phenylalanine does not typically interfere with standard Fmoc-based solid-phase peptide synthesis (SPPS). However, the creation of more intricate molecular architectures, like branched or cyclic peptides containing this and other modified residues, necessitates an expanded set of orthogonal protecting groups. nih.govrsc.org Future research is geared towards developing novel protecting groups that are compatible with the existing Fmoc/tBu and Boc/Bzl schemes but offer different cleavage mechanisms (e.g., enzymatic or light-induced removal). This would allow for the selective unmasking of specific sites on a complex peptide for further modification, even in the presence of sensitive residues like 2,6-dichloro-L-phenylalanine.

A significant challenge is overcoming side reactions associated with standard deprotection methods, such as the use of piperidine (B6355638) for Fmoc removal, which can be problematic for sensitive sequences. ub.edu Researchers are exploring alternative deprotection strategies, including the use of milder bases or novel cleavage conditions like hydrogenolysis for the Fmoc group, to enhance the versatility and flexibility of peptide synthesis. nih.gov The development of such methods is crucial for the successful synthesis of next-generation peptide-based drugs and materials incorporating residues like 2,6-dichloro-L-phenylalanine.

Table 1: Comparison of Common Orthogonal Protecting Group Strategies in Peptide Synthesis

| Strategy | N-α Protection | Side-Chain Protection | N-α Deprotection | Side-Chain/Cleavage | Key Features |

|---|---|---|---|---|---|

| Fmoc/tBu | Fmoc (Base-labile) | tBu, Trt, Boc (Acid-labile) | Piperidine | TFA | Standard for modern SPPS; orthogonal. biosynth.comiris-biotech.de |

| Boc/Bzl | Boc (Acid-labile) | Bzl ethers/esters (H₂/Pd or HF) | TFA (mild acid) | HF (strong acid) | Classic method; quasi-orthogonal. biosynth.com |

| Alloc/tBu | Alloc (Pd(0)-labile) | tBu, Trt, Boc (Acid-labile) | Pd(PPh₃)₄ + scavenger | TFA | Useful for on-resin cyclization and modification. biosynth.com |

| Enzymatic | (e.g., pNZ) | (e.g., Phacm) | Specific enzymes | Standard conditions | Offers high selectivity under mild, neutral pH conditions. ub.edu |

Chemoenzymatic Synthesis Approaches for Site-Specific Incorporation

Chemoenzymatic methods, which combine the flexibility of chemical synthesis with the high selectivity of enzymes, are a powerful emerging strategy for peptide and protein engineering. nih.gov The site-specific incorporation of 2,6-dichloro-L-phenylalanine into a polypeptide chain is a key area of interest. One prominent approach involves the use of engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pairs. nih.govnih.gov In this system, an aaRS is evolved to specifically recognize 2,6-dichloro-L-phenylalanine and attach it to a unique tRNA, which then delivers the non-canonical amino acid to the ribosome for incorporation into a growing protein chain at a designated codon. nih.gov This technique allows for the precise placement of the halogenated residue within a large protein, a feat that is extremely challenging with purely chemical synthesis.

Another promising avenue is the use of peptide ligases. frontiersin.org Enzymes like sortase, butelase, or engineered variants of proteases like subtilisin (e.g., peptiligase) can be used to join synthetic peptide fragments together. frontiersin.org A chemically synthesized peptide containing this compound could be ligated to a recombinantly expressed protein or another peptide fragment with high efficiency and selectivity. nih.govnih.gov This approach circumvents the difficulties of producing very long peptides through stepwise solid-phase synthesis. biomatik.com

Late-stage halogenation using engineered halogenase enzymes is also being explored. nih.govnih.gov While current research has focused more on tryptophan halogenases, the principle could be extended. nih.gov An engineered enzyme could potentially introduce chlorine atoms onto a phenylalanine residue after the peptide has already been synthesized, offering a bio-orthogonal method for modification. researchgate.net These chemoenzymatic strategies are critical for creating complex bioconjugates and therapeutic proteins with enhanced properties conferred by the dichlorinated amino acid.

Integration of 2,6-Dichloro-L-Phenylalanine into Advanced Biomaterials and Hydrogels

The unique properties of halogenated amino acids make them attractive building blocks for advanced biomaterials. nih.gov The incorporation of 2,6-dichloro-L-phenylalanine into self-assembling peptides can significantly influence the material properties of the resulting hydrogels and nanostructures. researchgate.netrsc.org The chlorine atoms can alter the hydrophobicity, steric bulk, and electronic nature of the peptide, thereby modulating intermolecular interactions that drive self-assembly. nih.govrsc.org

Research has shown that halogenation of phenylalanine residues can enhance the π-π stacking interactions between aromatic rings, which are crucial for the formation of stable, fibrous networks in hydrogels. researchgate.netrsc.orgrsc.org The introduction of chlorine atoms can lead to stronger and more rigid hydrogels compared to those formed from non-halogenated analogues. rsc.org This is attributed not only to enhanced stacking but also to the potential for halogen bonding—a non-covalent interaction between the halogen atom and a nucleophilic site—which can provide additional stability to the assembled structure. acs.orgscispace.com

Molecular dynamics simulations and experimental work on phenylalanine-containing peptides have demonstrated their ability to form well-ordered nanostructures like nanotubes and nanofibers. nih.govnih.govmdpi.com By replacing phenylalanine with 2,6-dichloro-L-phenylalanine, researchers can fine-tune these self-assembly processes. The steric hindrance from the two chlorine atoms can direct the assembly into different morphologies, while the increased hydrophobicity can affect the critical concentration required for gelation. These tunable properties are highly desirable for applications in drug delivery, where the hydrogel matrix can be engineered for controlled release of therapeutic agents, and in tissue engineering, where the mechanical properties of the scaffold are critical for supporting cell growth. nih.gov

Table 2: Influence of Halogenation on Peptide Self-Assembly and Biomaterial Properties

| Property | Effect of Halogenation (e.g., Dichlorination) | Rationale | Potential Application |

|---|---|---|---|

| Stacking Interactions | Enhanced strength of π-π stacking. researchgate.netrsc.org | Changes in the quadrupole moment of the aromatic ring and potential for halogen bonding. rsc.orgacs.org | Formation of more robust and stable hydrogels. |

| Hydrogel Stiffness | Increased rigidity and mechanical strength. rsc.org | Stronger intermolecular forces within the self-assembled fibrillar network. | Engineering scaffolds with specific mechanical cues for cell culture. |

| Assembly Morphology | Can alter the resulting nanostructure (e.g., fibers, sheets, tubes). rsc.org | Steric effects of the halogen atoms influencing the packing of peptide backbones. | Design of novel nanomaterials with tailored shapes and functions. |

| Drug Entrapment | Improved loading/release of aromatic drugs. nih.gov | Enhanced π-π stacking interactions between the halogenated residue and an aromatic drug molecule. | Controlled drug delivery systems. |

Leveraging Computational Design for Predictive Peptide Engineering with Halogenated Amino Acids

Computational modeling is becoming an indispensable tool for accelerating the design and optimization of peptides with novel properties. nih.govnih.gov By using molecular dynamics (MD) simulations and quantum chemical calculations, researchers can predict how the inclusion of 2,6-dichloro-L-phenylalanine will affect a peptide's structure, stability, and interactions before it is synthesized. researchgate.netmountainscholar.orgmdpi.com

MD simulations can model the self-assembly process of peptides containing 2,6-dichloro-L-phenylalanine, providing insights into how these modified peptides form larger structures like fibers or hydrogels. researchgate.netnih.gov These simulations can reveal the specific intermolecular interactions, such as halogen bonds and enhanced aromatic stacking, that are stabilized by the chlorine atoms. researchgate.netacs.org This predictive capability allows for the rational design of peptide sequences that will assemble into biomaterials with desired morphologies and mechanical properties. nist.gov

Furthermore, computational methods are crucial for engineering peptides that bind to specific biological targets. mdpi.commdpi.com Quantum mechanical calculations can determine the effect of the dichlorination on the electronic properties of the phenyl ring, which can be critical for binding affinity and selectivity. rsc.org Docking simulations can then be used to predict how a peptide containing 2,6-dichloro-L-phenylalanine will fit into the active site of a protein, guiding the design of more potent and specific inhibitors. This in silico screening process significantly reduces the time and cost associated with experimental approaches by focusing on the most promising candidates. mdpi.com The synergy between computational design and experimental validation is poised to unlock the full potential of halogenated amino acids in peptide engineering.

Q & A

Q. What synthetic routes optimize the incorporation of this compound into cyclic peptides?

- Methodological Answer : Use on-resin cyclization with HBTU/DIPEA in DCM. For solution-phase cyclization, employ high-dilution conditions (0.001 M) to favor intramolecular reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Key Considerations for Experimental Design

- Contradiction Analysis : Conflicting solubility reports (e.g., DMSO vs. ionic liquids) necessitate solvent optimization for each application .

- Reaction Monitoring : Use inline FTIR to track Fmoc deprotection (disappearance of carbonate C=O stretch at ~1700 cm⁻¹) .

- Ecological Impact : While not classified as PBT/vPvB, follow REACH guidelines for waste disposal to minimize environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.